2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene
Overview
Description
2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene: is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene typically involves the bromination of 3-(3,4,5-trifluorophenyl)-1-propene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The propene chain can undergo oxidation to form epoxides or other oxygenated products.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Epoxides and other oxygenated products.
- Reduced alkanes and related compounds.
Scientific Research Applications
Chemistry: 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the propene chain is modified to form new functional groups or reduced products.
Comparison with Similar Compounds
2-Bromo-3-fluorophenol: A compound with a similar bromine and fluorine substitution pattern.
3-Bromo-4,5-difluorophenylpropene: A compound with a similar propene chain and halogen substitution.
Uniqueness: 2-Bromo-3-(3,4,5-trifluorophenyl)-1-propene is unique due to the presence of three fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications where these properties are desired.
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,2,3-trifluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c1-5(10)2-6-3-7(11)9(13)8(12)4-6/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZRRDXYLFTKPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C(=C1)F)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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